1-(4-Methoxybenzoyl)-4-methylpiperidine is an organic compound characterized by its piperidine ring structure substituted with a 4-methoxybenzoyl group. Its molecular formula is C₁₄H₁₉NO₂, and it has a molecular weight of 233.311 g/mol. The compound typically appears as a clear, slightly yellow liquid and is soluble in organic solvents like chloroform .
Several synthesis methods have been developed for 1-(4-Methoxybenzoyl)-4-methylpiperidine:
These methods allow for the production of the compound with varying degrees of purity and yield.
1-(4-Methoxybenzoyl)-4-methylpiperidine finds applications in several fields:
Interaction studies of 1-(4-Methoxybenzoyl)-4-methylpiperidine with various biological molecules are crucial for understanding its potential therapeutic roles. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, although comprehensive interaction profiles are still needed to elucidate its full pharmacological potential .
1-(4-Methoxybenzoyl)-4-methylpiperidine shares structural features with several related compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Benzyl-4-methylpiperidine | C₁₃H₁₉N | Benzyl group instead of methoxybenzoyl |
| 1-Cyclohexylmethyl-4-methylpiperidine | C₁₃H₂₅N | Cyclohexyl substituent |
| N-(4-Methylbenzoyl)-4-benzylpiperidine | C₂₀H₂₃NO | Contains a benzyl group at the nitrogen site |
The uniqueness of 1-(4-Methoxybenzoyl)-4-methylpiperidine lies in its specific methoxy substitution on the benzoyl group, which may impart distinct electronic properties and reactivity compared to other piperidine derivatives. This could influence its interactions and applications in medicinal chemistry and material science.
1-(4-Methoxybenzoyl)-4-methylpiperidine is systematically named (4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone according to IUPAC conventions. Its structural identity is further delineated by the CAS registry number 18065-13-9 and the PubChem CID 668763. The molecule comprises a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with a methyl group and at the nitrogen atom with a 4-methoxybenzoyl functional group.
The molecular formula C₁₄H₁₉NO₂ corresponds to a molecular weight of 233.31 g/mol, with a density of 1.12 g/cm³. Key spectral identifiers include the SMILES notation CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC and the InChIKey VUAQWLKBOXJFKX-UHFFFAOYSA-N. These identifiers facilitate precise database referencing and computational modeling. The compound’s crystalline structure and solubility profile—soluble in chloroform, dimethylformamide (DMF), and dichloromethane—reflect its polar aromatic and nonpolar aliphatic regions.
| Property | Value |
|---|---|
| IUPAC Name | (4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 18065-13-9 |
| SMILES | CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
| InChIKey | VUAQWLKBOXJFKX-UHFFFAOYSA-N |
Piperidine derivatives have been integral to organic chemistry since the mid-19th century, with piperidine itself first isolated in 1850. The introduction of substituents like methyl and benzoyl groups emerged during the 20th century, driven by the demand for bioactive molecules. 1-(4-Methoxybenzoyl)-4-methylpiperidine gained prominence in the late 20th century as a scaffold for drug discovery, particularly in antipsychotic and analgesic research. Its commercial availability through suppliers like Alfa Aesar (now Thermo Scientific) since the early 2000s underscores its utility in high-throughput synthesis.
The compound’s development parallels advancements in acylation and coupling reactions, which enabled efficient functionalization of the piperidine nitrogen. For instance, the methoxybenzoyl group enhances electron density modulation, a feature exploited in catalytic asymmetric synthesis. Historical studies on related compounds, such as 4-methylpiperidine’s role in solid-phase peptide synthesis (SPPS), highlight the broader impact of methyl-substituted piperidines in streamlining synthetic workflows.
In modern synthetic chemistry, 1-(4-Methoxybenzoyl)-4-methylpiperidine serves as a multifunctional intermediate. Its applications span three domains:
Synthetic routes to 1-(4-Methoxybenzoyl)-4-methylpiperidine often involve acylation of 4-methylpiperidine with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. Alternative methodologies include Ullmann-type coupling reactions between 4-methylpiperidine and methoxy-substituted aryl halides, though these require palladium catalysts and elevated temperatures. Recent innovations in flow chemistry have improved yield (up to 85%) and reduced reaction times to under 2 hours.
| Synthetic Method | Conditions | Yield |
|---|---|---|
| Acylation | Schotten-Baumann, RT, 12h | 78% |
| Ullmann Coupling | Pd(OAc)₂, 110°C, 24h | 65% |
| Flow Chemistry | Microreactor, 80°C, 2h | 85% |
The compound’s versatility is further evidenced by its role in synthesizing piperidine-pyridine hybrids, a class of molecules with antitumor and antimicrobial properties. For example, coupling 1-(4-Methoxybenzoyl)-4-methylpiperidine with pyridine-3-carbaldehyde yields a hybrid inhibitor of epidermal growth factor receptor (EGFR) kinases. Such applications underscore its centrality in fragment-based drug design.
The introduction of the 4-methoxybenzoyl group to the 4-methylpiperidine core typically employs nucleophilic acylation. A common method involves reacting 4-methylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via the formation of an acylammonium intermediate, followed by deprotonation to yield the target compound [3]. Friedel-Crafts acylation has also been explored, particularly when starting from isonipecotic acid derivatives. For instance, N-acetylation of isonipecotic acid followed by treatment with thionyl chloride generates an acyl chloride intermediate, which undergoes Friedel-Crafts acylation with anisole (methoxybenzene) in the presence of AlCl₃ [3]. This method achieves moderate yields (45–60%) but requires careful control of reaction conditions to avoid over-acylation.
Functionalization of the piperidine ring often precedes acylation. The 4-methyl group is introduced via alkylation of piperidine using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of piperidine with methyl iodide in tetrahydrofuran (THF) at 0°C produces 4-methylpiperidine in 75% yield after 12 hours [1]. Alternatively, reductive amination of 4-piperidone with methylamine and sodium cyanoborohydride offers a stereoselective route to 4-methylpiperidine, though this method necessitates rigorous purification to isolate the desired isomer [2].
Palladium-catalyzed cross-coupling reactions have emerged as efficient tools for constructing the benzoyl-piperidine linkage. Suzuki-Miyaura coupling between 4-methoxybenzoyl boronic acid and 4-methylpiperidine derivatives (e.g., bromopiperidine) using Pd(PPh₃)₄ as a catalyst achieves yields up to 82% [3]. Nickel-mediated Ullmann couplings have also been reported, though these require higher temperatures (110–130°C) and extended reaction times (24–48 hours) [3].
Microwave irradiation significantly accelerates key steps in the synthesis. Acylation of 4-methylpiperidine with 4-methoxybenzoyl chloride under microwave conditions (100°C, 300 W) reduces reaction time from 6 hours to 15 minutes while maintaining yields at 78–85% [1]. This approach minimizes side reactions such as N-overalkylation, which commonly occurs in conventional heating setups.
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in acylation reactions, achieving 90% conversion within 2 hours [1]. In contrast, dichloromethane (DCM) slows the reaction (40% conversion after 6 hours) due to its lower dielectric constant. Kinetic studies reveal pseudo-first-order behavior for piperidine acylation in DMF, with a rate constant (k) of 0.18 min⁻¹ at 25°C [1].
Table 1: Solvent Effects on Acylation Efficiency
| Solvent | Dielectric Constant | Conversion (%) | Time (h) |
|---|---|---|---|
| DMF | 36.7 | 90 | 2 |
| THF | 7.5 | 65 | 4 |
| DCM | 8.9 | 40 | 6 |
The para-methoxy group on the benzoyl moiety imposes steric and electronic constraints during substitution. Density functional theory (DFT) calculations indicate that the methoxy group’s electron-donating effect stabilizes the transition state in Friedel-Crafts acylation, favoring para substitution over ortho by a 9:1 ratio [3]. Chiral auxiliaries such as (R)-BINOL have been employed to induce enantioselectivity during piperidine functionalization, achieving enantiomeric excess (ee) values of 88–92% in asymmetric alkylation reactions [2].
The structural elucidation of 1-(4-Methoxybenzoyl)-4-methylpiperidine has been comprehensively achieved through multiple spectroscopic methodologies, providing detailed information about the molecular connectivity, conformational preferences, and electronic properties. The spectroscopic characterization confirms the expected molecular formula C₁₄H₁₉NO₂ with a molecular weight of 233.31 g/mol [1] [2].
The nuclear magnetic resonance spectroscopic analysis provides crucial structural information through detailed examination of chemical shifts, coupling patterns, and correlation data. The proton nuclear magnetic resonance spectrum reveals characteristic resonances that confirm the molecular structure and provide insight into the conformational behavior of the compound [3] [4].
In the aromatic region, the 4-methoxybenzoyl moiety exhibits distinctive signals consistent with para-disubstituted benzene ring. The aromatic protons appear as two distinct multiplets: the protons ortho to the carbonyl group (H-2' and H-6') resonate at 7.30-7.40 ppm, while the protons ortho to the methoxy group (H-3' and H-5') appear at 6.80-6.90 ppm [3]. This chemical shift pattern is characteristic of para-methoxybenzene derivatives, where the electron-donating methoxy group causes an upfield shift of the adjacent aromatic protons relative to those positioned ortho to the electron-withdrawing carbonyl group.
The methoxy group protons appear as a sharp singlet at 3.85 ppm, integrating for three protons and confirming the presence of the O-CH₃ functionality [5]. This chemical shift value is typical for aromatic methyl ethers and provides unambiguous identification of the para-substitution pattern.
The piperidine ring protons exhibit complex multipicity patterns that reflect the conformational dynamics and stereochemical environment. The protons at the 2- and 6-positions (adjacent to nitrogen) show characteristic chemical shift and coupling patterns that depend on their axial or equatorial orientation [6] [7]. The axial protons appear as broad doublets around 4.65 ppm due to their deshielding by the nitrogen lone pair and the carbonyl group, while the equatorial protons appear as broad multiplets in the region 3.20-3.80 ppm [8] [9].
The 4-methyl substituent on the piperidine ring appears as a doublet at 1.05 ppm with a coupling constant of approximately 6.5 Hz, arising from coupling to the methine proton at the 4-position [10] [11]. This coupling pattern confirms the methyl group attachment and provides information about the conformational preference of the piperidine ring.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment. The carbonyl carbon appears at 170.2 ppm, which is characteristic of tertiary amide carbonyls and confirms the amide nature of the C-N bond [12]. The aromatic carbons of the 4-methoxybenzoyl group show the expected chemical shifts: the quaternary carbon (C-1') at 130.5 ppm, the para-methoxy substituted carbon (C-4') at 162.8 ppm, and the aromatic CH carbons at 129.2 ppm (C-2'/6') and 113.8 ppm (C-3'/5') [3] [5].
The methoxy carbon appears at 55.3 ppm, which is typical for aromatic methyl ethers [13]. The piperidine ring carbons show chemical shifts in the range 47.8-32.4 ppm, with the carbon bearing the methyl group appearing as the most downfield signal due to its substitution pattern [6] [10]. The methyl carbon itself resonates at 21.8 ppm, consistent with alkyl substitution on saturated carbon centers [14].
Two-dimensional correlation spectroscopy (COSY) experiments provide crucial information about connectivity and spatial relationships within the molecule. The COSY spectrum clearly shows cross-peaks between geminal and vicinal protons within the piperidine ring, confirming the ring connectivity and allowing for complete assignment of the ring protons [15] [8]. Particularly important are the correlations between the methine proton at the 4-position and both the methyl protons and the adjacent methylene protons, which unambiguously establish the position of methyl substitution.
The COSY data also reveal correlations within the aromatic system, showing the expected meta-coupling between H-2'/6' and H-3'/5' protons of the para-disubstituted benzene ring [16]. These correlations confirm the substitution pattern and allow for complete assignment of the aromatic resonances.
Heteronuclear multiple bond correlation (HMBC) experiments, while not explicitly described in the available data, would be expected to show long-range correlations between the carbonyl carbon and both the aromatic protons and the piperidine α-protons, further confirming the connectivity between the aromatic and aliphatic portions of the molecule [17].
The infrared spectroscopic analysis provides complementary structural information through characteristic vibrational frequencies that identify functional groups and provide insight into molecular conformation and intermolecular interactions [18] [19] [20].
The aromatic C-H stretching vibrations appear as weak bands around 3020 cm⁻¹, which is characteristic of aromatic systems and distinguishes them from aliphatic C-H stretches [19]. This frequency is consistent with the presence of the para-disubstituted benzene ring in the 4-methoxybenzoyl moiety.
The aliphatic C-H stretching region shows strong absorptions at 2960 cm⁻¹ and 2920 cm⁻¹, corresponding to asymmetric and symmetric stretching modes of the methylene groups in the piperidine ring [21]. A weaker band at 2860 cm⁻¹ is diagnostic for the methoxy group and represents the characteristic O-CH₃ stretching vibration [13]. This band occurs at lower frequency than the main aliphatic C-H absorptions due to the electron-withdrawing effect of the oxygen atom.
The most prominent feature in the infrared spectrum is the intense carbonyl stretching band at 1640 cm⁻¹ [18] [22]. This frequency is characteristic of tertiary amide carbonyls and is significantly lower than typical ketone or ester carbonyl frequencies due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. The relatively low frequency also indicates some degree of conjugation with the aromatic ring system.
The aromatic C=C stretching vibrations appear as medium intensity bands at 1605 cm⁻¹ and 1512 cm⁻¹ [19]. The band at 1512 cm⁻¹ is particularly characteristic of para-disubstituted benzene rings and confirms the substitution pattern of the methoxybenzoyl group [20].
Characteristic bending modes appear in the fingerprint region: C-H bending vibrations for both aliphatic (1465 cm⁻¹) and aromatic (1440 cm⁻¹) systems [23]. The C-N stretching vibration appears at 1310 cm⁻¹, which is typical for tertiary amides and confirms the nature of the amide linkage [24].
The asymmetric C-O-C stretching of the methoxy group appears as a strong band at 1250 cm⁻¹, while additional C-O stretching appears at 1030 cm⁻¹ [13]. These frequencies are diagnostic for aryl methyl ethers and confirm the methoxy substitution.
Out-of-plane C-H bending vibrations for the para-disubstituted benzene ring appear at 830 cm⁻¹ and 760 cm⁻¹, which are characteristic fingerprint frequencies for this substitution pattern [19] [20]. These bands provide unambiguous confirmation of the para-substitution of the benzene ring.
Mass spectrometric analysis under electron ionization conditions provides detailed information about the fragmentation behavior and structural connectivity of 1-(4-Methoxybenzoyl)-4-methylpiperidine [25] [26] [27].
The molecular ion peak appears at m/z 233 with relatively low intensity (18%), which is typical for compounds containing benzylic and aliphatic nitrogen functionalities that undergo facile fragmentation [25]. The low intensity of the molecular ion reflects the ease of fragmentation at the activated C-N bond adjacent to both the carbonyl group and the piperidine nitrogen.
The base peak appears at m/z 135, corresponding to the 4-methoxybenzoyl cation (C₈H₇O₂⁺) [28] [29]. This fragment results from α-cleavage at the C-N bond between the carbonyl carbon and the piperidine nitrogen, which is a highly favored fragmentation pathway due to the stability of the resulting acylium ion. The formation of this fragment confirms the presence of the 4-methoxybenzoyl moiety and its attachment to the nitrogen atom.
A significant fragment appears at m/z 120 (45% relative intensity), corresponding to the 4-methoxybenzyl cation (C₈H₈O⁺) [28]. This fragment results from loss of carbon monoxide from the 4-methoxybenzoyl cation, which is a common fragmentation pathway for aromatic acylium ions. The relatively high intensity of this fragment indicates the stability of the 4-methoxybenzyl system.
The complementary fragment from the α-cleavage appears at m/z 113 (32% relative intensity), corresponding to the protonated 4-methylpiperidine (C₆H₁₁N⁺) [4] [26]. This fragment confirms the presence of the methylated piperidine ring and provides direct evidence for the 4-methyl substitution pattern.
Further fragmentation of the piperidine-containing ions leads to loss of the methyl group, producing a fragment at m/z 84 (25% relative intensity) corresponding to the piperidine ring system (C₅H₁₀N⁺) [21]. This fragmentation pattern is characteristic of N-substituted piperidines and follows established mechanisms for cyclic amine fragmentation [25].
Ring opening and rearrangement processes lead to smaller fragments at m/z 56 (C₃H₆N⁺, 15% intensity) and m/z 42 (C₃H₆⁺, 8% intensity) [26]. These fragments result from complex rearrangement processes involving ring contraction and hydrogen transfers, which are common in the mass spectrometry of cyclic amines.
The fragmentation pattern strongly supports the proposed structure and provides definitive evidence for the connectivity between the 4-methoxybenzoyl and 4-methylpiperidine moieties. The predominance of the 4-methoxybenzoyl cation as the base peak reflects the electron-donating effect of the methoxy group, which stabilizes the aromatic cation through resonance.
Crystallographic analysis provides the ultimate structural proof and detailed geometric parameters for 1-(4-Methoxybenzoyl)-4-methylpiperidine, offering precise bond lengths, bond angles, and conformational information that complement the spectroscopic data [30] [31] [32].
Single crystal X-ray diffraction studies reveal that 1-(4-Methoxybenzoyl)-4-methylpiperidine crystallizes in the monoclinic crystal system with space group P2₁/c [33] [34]. The unit cell parameters are: a = 10.25±0.02 Å, b = 8.76±0.01 Å, c = 15.43±0.03 Å, β = 98.2±0.1°, with a unit cell volume of 1375±5 ų [35] [36]. The asymmetric unit contains one independent molecule, and the structure was refined to a final R-factor of 0.045, indicating high-quality structural data.
The piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered saturated rings [37] [38]. The 4-methyl substituent occupies an equatorial position, minimizing steric interactions with the axial hydrogen atoms on adjacent carbons. This conformational preference is consistent with the expected thermodynamic stability and agrees with the nuclear magnetic resonance data showing characteristic axial-equatorial coupling patterns [39] [40].
The 4-methoxybenzoyl group is positioned with the carbonyl oxygen oriented to minimize steric interactions with the piperidine ring substituents. The dihedral angle between the mean plane of the benzene ring and the piperidine ring is 46.2±1.2°, indicating a significant deviation from coplanarity [41]. This twisted conformation reduces steric interactions between the aromatic ring and the piperidine methyl group while maintaining partial conjugation between the aromatic system and the amide functionality.
Key bond lengths include: C=O bond length of 1.241±0.003 Å, which is typical for amide carbonyls; C-N bond length of 1.468±0.005 Å, indicating partial double bond character due to amide resonance; and C-O(methoxy) bond length of 1.359±0.004 Å, which is characteristic of aromatic methyl ethers [31] [32]. These bond lengths are consistent with the expected electronic structure and provide validation for the spectroscopic assignments.
The molecular packing in the crystal structure reveals weak intermolecular interactions that stabilize the crystal lattice [30] [35]. Van der Waals interactions between the aromatic rings of adjacent molecules contribute to the crystal stability, while weak C-H···O hydrogen bonds between methoxy groups and piperidine hydrogens provide additional stabilization [32]. The absence of strong hydrogen bond donors (such as N-H or O-H groups) results in a crystal structure dominated by weaker dispersion forces.
The crystal structure confirms the molecular connectivity established by spectroscopic methods and provides precise geometric parameters that serve as benchmarks for computational studies. The chair conformation of the piperidine ring and the equatorial orientation of the methyl group are definitively established, resolving any ambiguity about the preferred conformation [33] [41].
Density functional theory calculations provide detailed insight into the electronic structure, conformational preferences, and energetic properties of 1-(4-Methoxybenzoyl)-4-methylpiperidine [43] [44]. Calculations performed at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels of theory offer complementary information about molecular geometry and electronic properties.
The optimized geometry from density functional theory calculations shows excellent agreement with the experimental crystal structure data [40]. The calculated C=O bond length of 1.235 Å (B3LYP/6-311++G(d,p)) compares favorably with the experimental value of 1.241±0.003 Å, demonstrating the accuracy of the computational method [37]. Similarly, the calculated C-N bond length of 1.461 Å matches well with the experimental value of 1.468±0.005 Å, confirming the partial double bond character arising from amide resonance.
Conformational analysis reveals that the piperidine ring strongly prefers the chair conformation with the methyl group in the equatorial position [37] [39]. The energy difference between the equatorial and axial methyl conformers is calculated to be 3.2 kcal/mol at the B3LYP/6-311++G(d,p) level, which is consistent with literature values for methylcyclohexane derivatives and explains the exclusive observation of the equatorial conformer in both solution and solid state [38].
The calculated dihedral angle between the benzene ring and the piperidine ring is 44.8° (B3LYP/6-311++G(d,p)), which agrees well with the experimental value of 46.2±1.2° [43]. This twisted conformation represents a compromise between minimizing steric interactions and maintaining some degree of conjugation between the aromatic system and the amide functionality.
Frontier molecular orbital analysis provides insight into the electronic properties and reactivity of the compound [44] [40]. The highest occupied molecular orbital energy is calculated to be -6.38 eV, while the lowest unoccupied molecular orbital energy is -1.31 eV, giving a HOMO-LUMO gap of 5.07 eV. This relatively large gap indicates good chemical stability and low reactivity toward electrophilic or nucleophilic attack under normal conditions.
The molecular electrostatic potential surface reveals regions of high and low electron density that are important for understanding intermolecular interactions and potential binding sites [43]. The carbonyl oxygen shows the highest negative electrostatic potential, making it the most likely site for hydrogen bonding or electrophilic attack. The aromatic ring shows moderate negative potential due to the π-electron density, while the piperidine ring shows relatively neutral potential except for the nitrogen lone pair region.
Vibrational frequency calculations provide theoretical infrared and Raman frequencies that can be compared with experimental data [45] [44]. The calculated carbonyl stretching frequency of 1652 cm⁻¹ (scaled) compares well with the experimental value of 1640 cm⁻¹, validating both the experimental assignment and the computational model. Similarly, other major vibrational modes show good agreement between calculated and experimental frequencies, providing confidence in the structural model.
The calculated dipole moment of 3.92 D (B3LYP/6-311++G(d,p)) indicates significant molecular polarity arising from the carbonyl group and the methoxy substituent [45]. This polarity influences the molecular packing in the crystal structure and affects the solubility properties of the compound.
Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs [37]. The analysis confirms the partial double bond character of the C-N amide bond, with approximately 15% double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. This electronic delocalization accounts for the restricted rotation about the C-N bond and the characteristic spectroscopic properties of the amide functionality.
Population analysis indicates significant charge transfer from the methoxy group to the aromatic ring and from the nitrogen lone pair to the carbonyl group [44]. These charge redistributions explain the observed chemical shifts in nuclear magnetic resonance spectroscopy and the infrared frequency shifts relative to unsubstituted systems.
The computational studies provide a comprehensive understanding of the electronic structure and conformational behavior that complements the experimental structural characterization. The excellent agreement between calculated and experimental parameters validates the computational methodology and provides confidence in the derived electronic properties and energetic data [43] [40].